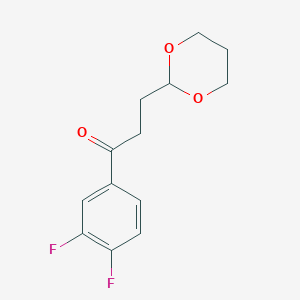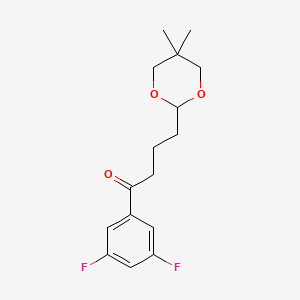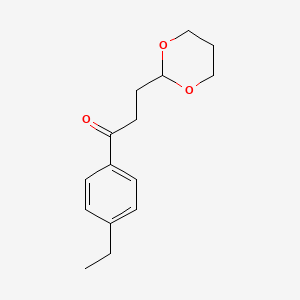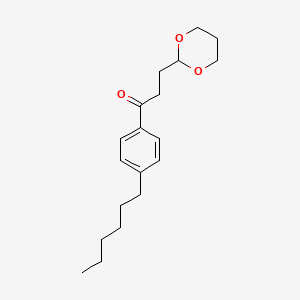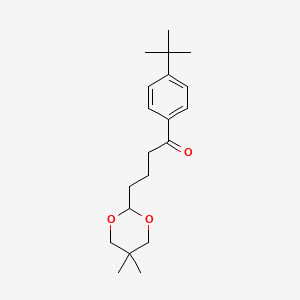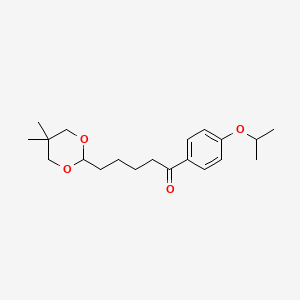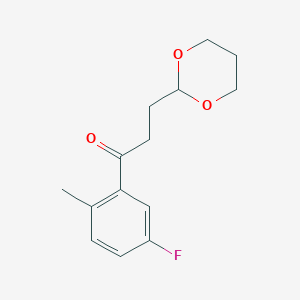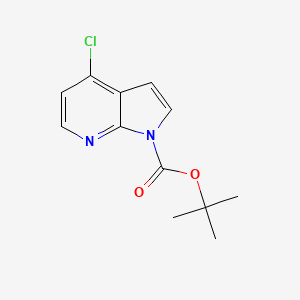
1-Boc-4-chloro-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-chloro-7-azaindole is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Diversification
1-Boc-4-chloro-7-azaindole has been utilized in medicinal chemistry, particularly in the synthesis and diversification of 2,4-substituted 7-azaindoles. Methods have been developed for its conversion to various derivatives, such as the corresponding pinacol borate ester, demonstrating its versatility in chemical synthesis (Varnes et al., 2016).
Luminescence and Fluxionality
Research shows that 7-azaindole derivatives, presumably including this compound, exhibit interesting luminescent properties. This has implications for their use in materials science, as their photophysical properties can be explored for various applications (Wu et al., 1999).
Alkynylation in Water
The compound has been used in the study of alkynylation reactions in water. Such reactions are significant in green chemistry, offering environmentally friendly synthesis routes for important chemical structures (Layek et al., 2009).
Microwave-Assisted Synthesis
Microwave heating has been employed to accelerate the synthesis of 7-azaindoles, including this compound derivatives. This method provides a more efficient approach to synthesizing these compounds, which are crucial in medicinal chemistry (Schirok, 2006).
Luminescent Properties and Reactivity
Further studies on 7-azaindole derivatives have explored their luminescent properties and reactivity, particularly in the context of organic light-emitting diodes and their reactivity toward C-H and C-X bonds. This research highlights the potential of these compounds in advanced materials and catalysis (Zhao & Wang, 2010).
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
This compound interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .
Biochemical Analysis
Biochemical Properties
1-Boc-4-chloro-7-azaindole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for regulating cell cycle progression and signal transduction pathways . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve alterations in transcriptional regulation. Furthermore, this compound may activate certain signaling pathways by binding to receptor proteins and inducing conformational changes that propagate intracellular signals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cell signaling pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, this compound may inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For instance, this compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes.
Properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
